BenchChemオンラインストアへようこそ!

methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride

Chiral resolution Enantioselective synthesis GPR40 agonism

This enantiopure (1S,2S) cyclopropane hydrochloride is the preferred intermediate for constructing nM-potency GPR40 agonists per US20090105257A1. Unlike the free base, racemic trans mixture, or (1R,2R) enantiomer, this salt offers enhanced solid-state stability and aqueous solubility, eliminating costly chiral separation. The methyl ester enables orthogonal protection during amide coupling, making it ideal for peptidomimetic and chiral ligand synthesis.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 2763741-46-2
Cat. No. B6610360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride
CAS2763741-46-2
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC1C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1
InChIKeyZNRQYHMCZWYIAC-UXQCFNEQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate Hydrochloride (CAS 2763741-46-2): Chiral Cyclopropane Building Block for Stereodefined Medicinal Chemistry


Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride (CAS 2763741-46-2) is a chiral, non-racemic cyclopropane derivative supplied as a hydrochloride salt bearing a para-aminophenyl substituent and a methyl ester [1]. The compound belongs to the class of trans-2-arylcyclopropane-1-carboxylate building blocks, wherein the rigid cyclopropane scaffold enforces a defined spatial orientation between the amino and ester functionalities . Its (1S,2S) absolute configuration distinguishes it from the (1R,2R) enantiomer (CAS 1356600-10-6) and racemic trans mixtures (CAS 1030846-82-2), while the methyl ester hydrochloride salt form differentiates it from the corresponding free carboxylic acid (CAS 1356600-11-7) and ethyl ester analog [2]. The compound is catalogued as an intermediate in patent families describing aminophenylcyclopropyl carboxylic acid derivatives as GPR40 (FFA1) agonists [3].

Why Generic Substitution Fails for Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate Hydrochloride (CAS 2763741-46-2)


Substituting this compound with the (1R,2R) enantiomer, the racemic trans mixture, the free carboxylic acid, or the ethyl ester analog introduces stereochemical, physicochemical, or reactivity differences that propagate into downstream synthetic intermediates and final bioactive molecules. The (1S,2S) configuration is the enantiospecific form documented as a preferred intermediate in GPR40 agonist patent literature, where the (S,S)-cyclopropyl acid head group conferred significantly improved potency over ethyl-linked analogs . The hydrochloride salt provides enhanced solid-state stability and aqueous solubility compared to the free-base methyl ester [1], reducing handling variability during amide coupling or reductive amination steps. Racemic mixtures require additional chiral separation steps, increasing cost and reducing overall yield in enantioselective syntheses [2]. The methyl ester, unlike the free carboxylic acid, serves as a protected precursor that can be selectively hydrolyzed after N-functionalization, offering orthogonal reactivity that the free acid cannot provide without additional protection/deprotection sequences [3]. These factors collectively make simple interchange among in-class analogs inadvisable without revalidation of the entire synthetic route.

Quantitative Differentiation Evidence for Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate Hydrochloride (CAS 2763741-46-2) vs. Closest Analogs


Absolute Stereochemical Identity: (1S,2S) vs. (1R,2R) Enantiomer vs. Racemic Mixture

The (1S,2S) enantiomer is the stereochemical form utilized in the synthesis of GPR40 agonists where the (S,S)-cyclopropyl acid head group yielded nM-potency agonists following ester hydrolysis. In the Garrido et al. SAR study, the (S,S)-cyclopropyl acid configuration provided a significant improvement in potency over ethyl-linked analogs . The (1R,2R) enantiomer (CAS 1356600-10-6) and the racemic trans mixture (CAS 1030846-82-2) are structurally distinct entities. The racemic mixture (designated 'rel-' or 'rac-') contains both enantiomers in a 1:1 ratio [1], requiring chiral chromatographic separation to obtain enantiopure material. The target compound is supplied as the single (1S,2S) enantiomer with ≥95% purity [2].

Chiral resolution Enantioselective synthesis GPR40 agonism

Hydrochloride Salt Advantages: Solid-State Stability and Solubility vs. Free Base

The target compound is supplied as the hydrochloride salt (1:1 stoichiometry), which confers enhanced solid-state storage stability and improved aqueous solubility relative to the corresponding free base methyl ester [1]. The free base analog (CAS 1823220-83-2, methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, unspecified stereochemistry) is also commercially available but requires different storage and handling conditions [2]. The hydrochloride salt form increases the molecular weight to 227.69 g/mol (vs. 191.23 g/mol for the free base) and modifies the compound's solubility profile in organic solvents and aqueous buffers [3].

Salt selection Solid-state stability Aqueous solubility

Methyl Ester as Orthogonal Protecting Group vs. Free Carboxylic Acid in Multi-Step GPR40 Agonist Synthesis

The methyl ester functionality serves as a carboxylic acid protecting group that can be selectively hydrolyzed after N-functionalization of the aniline moiety. In the GPR40 agonist patent (US20090105257A1), the synthetic process describes enantiomerically enriched trans-ethyl-2-(4-amino-aryl)-cyclopropanecarboxylates as key intermediates that are subsequently hydrolyzed to the free carboxylic acid for final agonist assembly [1]. The methyl ester analog (target compound) offers a similar protecting group strategy with the advantage of faster hydrolysis kinetics compared to the ethyl ester due to reduced steric hindrance at the ester carbonyl (class-level inference) [2]. The free carboxylic acid (CAS 1356600-11-7) cannot undergo selective N-functionalization without prior esterification, adding one synthetic step [3].

Orthogonal protection GPR40 agonist synthesis Ester hydrolysis

Commercial Sourcing and Price Benchmarking: (1S,2S) HCl Salt vs. Enantiomeric and Racemic Alternatives

The target compound is commercially available through multiple suppliers including Enamine (catalog EN300-37359377) and Aaron Chemicals (AR027X04) at 95% purity [1]. Enamine pricing at the 1.0 g scale is $1070.00 (as of 2023-07-06) [1]. In contrast, the (1R,2R) free base enantiomer (CAS 1356600-10-6) is listed at $1,470.00 for 1 g at 97% purity from moldb.com , representing a ~37% higher cost for the opposite enantiomer. The racemic trans mixture (CAS 1030846-82-2) is generally less expensive per gram but requires additional chiral resolution to obtain enantiopure material [2]. The free carboxylic acid (CAS 1356600-11-7) is priced at approximately ¥10,800 (~$1,480) for only 250 mg, making it substantially more expensive on a per-gram basis for the (1S,2S) stereochemical series [3].

Commercial availability Procurement cost Supply chain

Documented Role as Intermediate in GPR40 Agonist Patent Family vs. General Cyclopropane Building Blocks

The aminophenylcyclopropyl carboxylate scaffold, including methyl and ethyl esters of 2-(4-aminophenyl)cyclopropane-1-carboxylic acid, is explicitly claimed as a preferred intermediate in US Patent US20090105257A1 (GlaxoSmithKline) for the manufacture of GPR40 agonists [1]. The patent describes enantiomerically enriched trans-cyclopropanecarboxylates as intermediates of formula IIId and IIIe [1]. GPR40 agonists are of therapeutic interest for type 2 diabetes due to their glucose-dependent insulin secretagogue activity [2]. The Garrido et al. study demonstrated that the (S,S)-cyclopropyl acid head group conferred nM potency (EC50 values in the low nanomolar range) at GPR40 . In contrast, generic cyclopropane building blocks lacking the para-aminophenyl substitution pattern do not map to this specific pharmacophore and lack documented utility in GPR40 agonist programs.

GPR40 agonism Patent intermediate Type 2 diabetes

Regioisomeric Differentiation: 2-(4-Aminophenyl)cyclopropane vs. 1-(4-Aminophenyl)cyclopropane Substitution Pattern

The target compound features a 1,2-disubstituted cyclopropane (vicinal substitution) with the 4-aminophenyl group at C2 and the methyl ester at C1. This is distinct from the regioisomeric 1,1-disubstituted analog methyl 1-(4-aminophenyl)cyclopropanecarboxylate (CAS 824937-45-3), where both the aminoaryl group and the ester reside on the same cyclopropane carbon . The 1,2-disubstitution pattern enforces a trans relationship between the aryl and ester groups, creating a defined dihedral angle that is critical for the GPR40 pharmacophore [1]. The 1,1-disubstituted analog presents a geminal arrangement that fundamentally alters the spatial presentation of the amino and carboxylate functionalities, making it unsuitable as a direct substitute in GPR40 agonist synthetic routes [1].

Regioisomerism Cyclopropane scaffold Pharmacophore geometry

Optimal Application Scenarios for Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate Hydrochloride (CAS 2763741-46-2)


Stereospecific Synthesis of GPR40/FFA1 Agonists for Type 2 Diabetes Drug Discovery

This compound is the optimal starting material for constructing (S,S)-configured aminophenylcyclopropyl carboxylic acid-based GPR40 agonists as described in US20090105257A1 [1]. The (1S,2S) configuration is the enantiomer associated with nM-potency GPR40 agonism in the Garrido et al. SAR series . The methyl ester hydrochloride allows direct N-alkylation or reductive amination at the aniline nitrogen, followed by ester hydrolysis to liberate the free carboxylic acid pharmacophore. The GPR40 target is validated for glucose-dependent insulin secretion, and agonists are in clinical development for type 2 diabetes [1].

Chiral Building Block for Conformationally Constrained Peptidomimetics and β-Amino Acid Derivatives

The rigid cyclopropane scaffold enforces a trans relationship between the aminoaryl and carboxylate groups, making this compound a valuable precursor for β-amino acid analogs and peptidomimetics where conformational constraint is desired [1]. The hydrochloride salt provides direct usability in peptide coupling reactions (e.g., HATU/DIPEA in DMF) without additional activation steps. The defined (1S,2S) stereochemistry ensures that the resulting peptidomimetic maintains a single, predictable conformation, which is critical for structure-activity relationship (SAR) studies [1].

Asymmetric Synthesis of Chiral Ligands and Organocatalysts Featuring a Cyclopropane Backbone

The combination of a primary aromatic amine and a methyl ester on a rigid, enantiopure cyclopropane scaffold enables derivatization into chiral ligands for transition-metal catalysis or organocatalysts. The aniline nitrogen can be converted to imine, amide, or sulfonamide ligands, while the ester serves as a handle for further functionalization (e.g., reduction to alcohol, conversion to amide) [1]. The (1S,2S) absolute configuration provides a defined chiral environment for asymmetric induction .

Analytical Reference Standard for Chiral HPLC Method Development of Cyclopropane-Containing APIs

The compound is designated as an analytical standard for HPLC applications . Its defined (1S,2S) configuration and distinct InChI Key (ZNRQYHMCZWYIAC-UXQCFNEQSA-N) make it suitable as a reference marker for chiral chromatographic method development and for verifying enantiomeric purity of cyclopropane-containing active pharmaceutical ingredients (APIs) and intermediates [2].

Quote Request

Request a Quote for methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.